2-(hydroxymethyl)-4(1H)-Quinolinone
Overview
Description
2-(hydroxymethyl)-4(1H)-Quinolinone, also known as HMQ, is a chemical compound that has shown promising results in scientific research. This compound is a member of the quinoline family and is known for its unique properties that make it suitable for various applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-4(1H)-Quinolinone is still being studied. However, it is believed that the compound binds to metal ions through its hydroxyl and carbonyl groups, leading to the formation of a metal complex. This complex can then be detected through its fluorescence properties.
Biochemical and Physiological Effects:
2-(hydroxymethyl)-4(1H)-Quinolinone has also been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, 2-(hydroxymethyl)-4(1H)-Quinolinone has been shown to exhibit anti-inflammatory and antitumor activities in various in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
2-(hydroxymethyl)-4(1H)-Quinolinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits high selectivity and sensitivity towards metal ions, making it a useful tool for the detection of metal ions in biological systems. However, one limitation of 2-(hydroxymethyl)-4(1H)-Quinolinone is its relatively low quantum yield, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(hydroxymethyl)-4(1H)-Quinolinone. One area of interest is the development of 2-(hydroxymethyl)-4(1H)-Quinolinone-based fluorescent probes for the detection of metal ions in living cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action of 2-(hydroxymethyl)-4(1H)-Quinolinone and its potential applications in various fields, including medicine and environmental science.
Scientific Research Applications
2-(hydroxymethyl)-4(1H)-Quinolinone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 2-(hydroxymethyl)-4(1H)-Quinolinone has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, iron, and zinc.
properties
IUPAC Name |
2-(hydroxymethyl)-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11-7/h1-5,12H,6H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCBVLVZMRJJBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-4(1H)-Quinolinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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